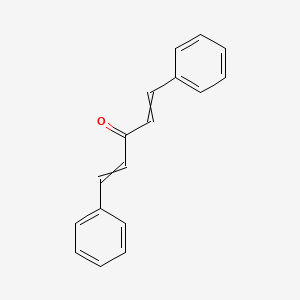

Dibenzylideneacetone

描述

Historical Context of Dibenzylideneacetone (B150790) Synthesis

The synthesis of this compound has historical significance in the development of organic chemistry, particularly related to condensation reactions. It was first prepared in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède. wikipedia.orgtifr.res.in Their work involved the condensation of benzaldehyde (B42025) and acetone (B3395972). wikipedia.orgtifr.res.insciencemadness.org While Claisen and Claparède are credited with the first clear preparation, Claisen himself noted that Adolf Baeyer might have synthesized the compound as early as 1866, although the evidence was not definitive. wikipedia.org

The synthesis of DBA is a classic example of the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.orgtifr.res.insciencemadness.orgvedantu.com This reaction typically involves the base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone with alpha-hydrogens (acetone). wikipedia.orgtifr.res.insciencemadness.orgvedantu.com The reaction proceeds via the formation of an enolate from acetone, which then attacks the carbonyl carbon of benzaldehyde. sciencemadness.orgvedantu.com Subsequent dehydration of the intermediate aldol product yields benzylideneacetone (B49655), which can then undergo a second condensation with another molecule of benzaldehyde to form this compound. wikipedia.orgsciencemadness.org The use of benzaldehyde, which lacks alpha-hydrogens, is crucial in this crossed aldol condensation to prevent self-condensation of the aldehyde and favor the desired product. vedantu.com

The trans,trans isomer is typically the major product obtained under standard synthesis conditions, often prepared in high yield and purity by using sodium hydroxide (B78521) as a base in a water/ethanol (B145695) medium, followed by recrystallization. wikipedia.orgwikidoc.org This synthetic route is commonly employed in organic chemistry laboratory courses to illustrate the principles of aldol condensation. wikipedia.orgwikidoc.orgsciencemadness.org

Significance of this compound in Contemporary Chemical Science

This compound holds significant importance in contemporary chemical science, primarily as a key ligand in organometallic chemistry and as a versatile building block in organic synthesis. wikipedia.orgwikidoc.orguit.no

One of its most prominent roles is in the formation of transition metal complexes, particularly with palladium. wikipedia.orgwikidoc.orgtandfonline.com The complex tris(this compound)dipalladium(0) (B46781), often abbreviated as Pd₂(dba)₃, is a widely used precursor in homogeneous catalysis. tandfonline.comfishersci.co.ukwikipedia.org In this complex, DBA acts as a labile ligand, meaning it can be easily displaced by other ligands, such as phosphines. wikipedia.orgwikidoc.org This lability makes Pd₂(dba)₃ a useful entry point into palladium(0) chemistry, enabling a variety of catalytic transformations. wikipedia.orgwikidoc.org Pd₂(dba)₃ is employed as a catalyst precursor in numerous coupling reactions, including but not limited to, the Negishi coupling, Suzuki coupling, Carroll rearrangement, Trost asymmetric allylic alkylation, and Buchwald–Hartwig amination. wikipedia.org It is also utilized in palladium-catalyzed carbon-nitrogen bond formation and the synthesis of heterocyclic compounds. tandfonline.comfishersci.co.uk The use of palladium-DBA complexes in catalysis is advantageous due to the mild reaction conditions often employed and their tolerance of various functional groups. tandfonline.com

Beyond its role as a ligand, this compound serves as a valuable intermediate in the synthesis of other organic compounds. uit.noontosight.ai Its conjugated α,β-unsaturated ketone structure makes it susceptible to various reactions, including Michael additions and cycloadditions. wikidoc.orgfishersci.cauit.no It can be used as a precursor for the synthesis of heterocyclic organic compounds through reactions like the Robinson Annulation. uit.noamazonaws.com Research has explored the use of DBA derivatives in the development of materials with potential optical and electronic properties, including applications in nonlinear optics. mdpi.comontosight.ai Studies have shown that DBA derivatives can exhibit promising second- and third-order nonlinear optical properties, suggesting their potential for use in photonic applications such as optical frequency converters. mdpi.com

The versatility of this compound as a reactant and ligand continues to make it a subject of ongoing research in diverse areas of chemistry, from the development of new catalytic systems to the synthesis of complex organic molecules and functional materials.

Data Table: Physical Properties of this compound (trans,trans isomer)

| Property | Value | Source |

| Appearance | Pale-yellow to bright-yellow solid | wikipedia.orgwikidoc.orgnih.gov |

| Molecular Formula | C₁₇H₁₄O | wikipedia.orgwikidoc.orgnih.gov |

| Molar Mass | 234.29 g/mol | wikipedia.orgnih.gov |

| Melting Point | 111 °C (trans,trans isomer) | wikipedia.org |

| Solubility (Water) | Insoluble | wikipedia.orgwikidoc.orgfishersci.ca |

| Solubility (Ethanol) | Soluble (slightly soluble) | wikipedia.orgwikidoc.orgfishersci.ca |

| Solubility (Acetone) | Soluble | fishersci.ca |

| Solubility (Chloroform) | Soluble | fishersci.ca |

Detailed Research Findings:

Catalysis: Pd₂(dba)₃ is a widely used Pd(0) precursor in various coupling reactions, including Negishi, Suzuki, Carroll rearrangement, Trost asymmetric allylic alkylation, and Buchwald–Hartwig amination. wikipedia.org It is also used in palladium-catalyzed carbon-nitrogen bond formation and the synthesis of five-membered N-heterocycles. tandfonline.comfishersci.co.uk The lability of the DBA ligand facilitates the formation of active catalytic species. wikipedia.orgwikidoc.org

Organic Synthesis: DBA can participate in reactions such as Michael additions and cycloadditions. wikidoc.orgfishersci.cauit.no It is used as a starting material for the synthesis of heterocyclic compounds via reactions like Robinson Annulation. uit.noamazonaws.com

Materials Science: Derivatives of this compound have been investigated for their nonlinear optical properties, showing potential for applications in optical frequency conversion. mdpi.comontosight.ai The magnitude of the second-order nonlinear optical response in some DBA derivatives is considered robust for their short conjugation length. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

1,5-diphenylpenta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKGGPCROCCUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-58-9 | |

| Record name | Dibenzylideneacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for Dibenzylideneacetone and Its Derivatives

Classical Synthesis Approaches

The traditional methods for preparing dibenzylideneacetone (B150790) are centered around the Claisen-Schmidt condensation, a reliable and widely used carbon-carbon bond-forming reaction.

Base-Catalyzed Claisen-Schmidt Condensation

The most common and historically significant method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation. This reaction is a type of crossed aldol (B89426) condensation between acetone (B3395972) and two equivalents of benzaldehyde (B42025). The reaction is typically carried out in an aqueous ethanol (B145695) solution using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), as the catalyst.

The mechanism begins with the deprotonation of an alpha-hydrogen from acetone by the base to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a benzaldehyde molecule. The resulting intermediate readily undergoes dehydration to yield benzylideneacetone (B49655). The process is then repeated on the other side of the acetone molecule, with the benzylideneacetone intermediate reacting with a second molecule of benzaldehyde to form this compound. This double condensation reaction is favored by the fact that benzaldehyde has no α-hydrogens and therefore cannot undergo self-condensation. The product, this compound, is a stable, crystalline solid that often precipitates from the reaction mixture, driving the equilibrium towards its formation.

Alternative Condensation Catalysis in this compound Synthesis

While strong bases are effective, research has explored alternative catalysts to improve reaction conditions and yields. One area of investigation involves the use of solid catalysts, which can simplify product purification and potentially be recycled. For instance, lithium hydroxide has been demonstrated as an effective catalyst. Additionally, solvent-free Claisen-Schmidt reactions have been successfully carried out using solid sodium hydroxide.

Modern and Sustainable Synthetic Strategies for this compound

In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic strategies for this compound focus on increasing efficiency and reducing waste.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The synthesis of this compound and its derivatives can be significantly enhanced by using microwave irradiation. This method often leads to dramatically reduced reaction times, increased yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. The efficiency of microwave heating allows for rapid and uniform heating of the reaction mixture, which can be particularly advantageous for the Claisen-Schmidt condensation. For example, the synthesis of dibenzylidenecyclohexanone derivatives, which are structurally similar to this compound, has been achieved in high yields with reaction times as short as two minutes under microwave irradiation.

| Synthesis Method | Catalyst | Reaction Time | Yield (%) |

| Conventional Stirring | NaOH | 3 hours | 13-94 |

| Microwave-Assisted | NaOH | 2 minutes | 93-100 |

Green Chemistry Approaches in this compound Production

Green chemistry principles are increasingly being applied to the synthesis of this compound to minimize environmental impact. A key approach is the use of solvent-free reaction conditions, which eliminates the need for volatile and often hazardous organic solvents. This can be achieved by grinding the solid reactants together, a technique known as mechanochemistry.

Another green strategy involves the use of sonochemistry, where ultrasonic waves are used to promote the reaction. The synthesis of this compound via a cross-aldol condensation in an ultrasonic bath has been shown to be highly efficient, with optimal reaction times as short as four minutes. Furthermore, the development of surfactant-free emulsion techniques, where the reaction is confined to the interface of an oil and water phase, represents another innovative green approach that can lead to high selectivity and yield of the desired product.

Synthesis of Functionalized this compound Analogs

The synthesis of functionalized this compound analogs is readily achieved by modifying the starting materials in the Claisen-Schmidt condensation. By using substituted benzaldehydes or different ketones, a wide array of derivatives with tailored electronic and steric properties can be prepared.

For instance, the reaction of acetone with substituted nicotinaldehydes in the presence of potassium carbonate yields pyridinyl analogues of this compound. Similarly, reacting substituted benzaldehydes, such as 4-methoxybenzaldehyde (B44291) or 3,4-dimethoxybenzaldehyde, with cyclohexanone (B45756) under microwave-assisted conditions produces the corresponding bis(benzylidene)cyclohexanone derivatives in excellent yields. The electronic nature of the substituents on the benzaldehyde ring can influence the reaction rate and the properties of the final product. These functionalized analogs are of significant interest for their potential applications in various fields, including medicinal chemistry and materials science.

Retrosynthetic Analysis in this compound Synthesis

Retrosynthetic analysis is a powerful technique used in organic synthesis to plan the synthesis of a target molecule by mentally working backward from the final product to simpler, commercially available starting materials. lkouniv.ac.inslideshare.net This process involves the imaginary breaking of chemical bonds, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.inbhavanscollegedakor.org Each disconnection leads to idealized fragments called synthons, which are then converted into their real-world chemical equivalents, known as synthetic equivalents. lkouniv.ac.inslideshare.net

In the context of this compound, the retrosynthetic analysis begins by identifying the key structural features of the target molecule. This compound is an α,β-unsaturated ketone, a class of compounds that can often be synthesized via aldol condensation reactions. youtube.com The presence of two α,β-unsaturated systems suggests a double aldol condensation.

The primary disconnection for this compound occurs at the carbon-carbon double bonds. taylors.edu.my These bonds are strategically broken, recognizing that their formation is the forward step of an aldol condensation. This disconnection leads to the identification of the precursor molecules.

Disconnection of the C=C Bonds:

The retrosynthetic disconnection of the two carbon-carbon double bonds in this compound points to a straightforward synthesis from acetone and two equivalents of benzaldehyde. taylors.edu.myscribd.com This is based on the well-established Claisen-Schmidt condensation, a type of mixed aldol condensation between a ketone and an aromatic aldehyde in the presence of a base. scribd.comwikipedia.org

The analysis can be visualized as follows:

Target Molecule: this compound

First Disconnection: The first C=C bond is disconnected. This reveals an enolate synthon derived from a ketone and a carbonyl synthon from an aldehyde.

Second Disconnection: The second C=C bond is similarly disconnected.

Precursors: This process logically leads to one molecule of acetone and two molecules of benzaldehyde as the starting materials. studylib.net

The synthons generated from these disconnections and their corresponding synthetic equivalents are detailed in the table below.

| Synthon | Description | Synthetic Equivalent |

| A nucleophilic enolate | Acetone (in the presence of a base) | |

| An electrophilic carbonyl species | Benzaldehyde |

This retrosynthetic pathway is highly efficient as acetone possesses α-hydrogens on both sides of the carbonyl group, allowing it to be deprotonated to form a nucleophilic enolate. taylors.edu.my Benzaldehyde, lacking α-hydrogens, can only act as an electrophile, thus preventing self-condensation and leading to a cleaner reaction. lkouniv.ac.in The carbonyl group of the aldehyde is also more electrophilic than that of the ketone, ensuring it reacts rapidly with the enolate of acetone. taylors.edu.myscribd.com

The synthesis of this compound derivatives can also be planned using this retrosynthetic approach. By substituting benzaldehyde with various substituted benzaldehydes, a wide range of this compound derivatives can be synthesized. researchgate.netresearchgate.netdigitellinc.commorressier.com The fundamental disconnection strategy remains the same, highlighting the versatility of this synthetic plan.

Structural and Spectroscopic Characterization of Dibenzylideneacetone

Isomerism and Stereochemical Considerations in Dibenzylideneacetone (B150790)

The structure of this compound features two carbon-carbon double bonds, which are responsible for the existence of geometric isomers. Furthermore, rotation around the single bonds flanking the central carbonyl group gives rise to different conformational isomers.

Geometric Isomers of this compound (trans,trans; cis,trans; cis,cis)

Due to restricted rotation around the two C=C double bonds, this compound can exist as three distinct geometric isomers: trans,trans, cis,trans, and cis,cis. The trans,trans isomer is generally the most stable and is the form most commonly synthesized and encountered. The cis,trans and trans,cis forms are identical.

These isomers exhibit different physical properties, such as melting points and absorption maxima in UV-Vis spectroscopy. The trans,trans isomer is a yellow crystalline solid with a melting point of 110-111°C, while the cis,trans isomer has a lower melting point of 60°C. In a typical synthesis via crossed-aldol condensation, a mixture of these isomers can be formed, with one study reporting a relative ratio of 59.87% trans-trans, 26.53% cis-trans, and 13.60% cis-cis.

| Isomer | Structure | Melting Point (°C) | UV-Vis λmax (nm) | Relative Ratio (%) |

| trans,trans-DBA |  | 110-111 | 330 | 59.87 |

| cis,trans-DBA |  | 60 | 233 | 26.53 |

| cis,cis-DBA |  | - | 290 | 13.60 |

Data sourced from multiple studies. Relative ratios are from a specific experimental synthesis and may vary.

Conformational Analysis of this compound

Beyond geometric isomerism, this compound exhibits conformational isomerism due to the rotation around the two single bonds connecting the olefinic groups to the central carbonyl group. This rotation allows for three primary planar conformations: s-cis,cis, s-cis,trans, and s-trans,trans. ias.ac.in

Infrared spectroscopic studies have been crucial in elucidating the conformational landscape of DBA. The observation of a triplet carbonyl (C=O) stretching band in the IR spectrum suggests the coexistence of three distinct conformers in solution. ias.ac.in The relative populations of these conformers are influenced by the polarity of the solvent. ias.ac.in For instance, in less polar solvents, the abundance is in the order of s-cis,trans > nonplanar s-trans,trans > s-cis,cis, while in more polar solvents, the order shifts to nonplanar s-trans,trans > s-cis,trans > s-cis,cis. ias.ac.in To minimize steric hindrance and π-electron repulsion, the s-trans,trans conformer is believed to adopt a nonplanar or "skew" conformation. ias.ac.in Complementary studies using UV absorption spectroscopy have suggested that DBA assumes a twisted cis,cis-conformation in a polyethylene (B3416737) matrix at room temperature.

Advanced Spectroscopic Techniques for this compound Structural Elucidation

A suite of spectroscopic methods is employed to provide a comprehensive structural and electronic picture of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (¹H, ¹³C)

NMR spectroscopy is a powerful tool for confirming the structure of this compound and distinguishing between its isomers.

¹H NMR: The proton NMR spectrum of the symmetric trans,trans-DBA isomer is characteristic. The vinylic protons (CH=CH) typically appear as doublets due to coupling with each other. The downfield chemical shift of these protons is attributed to the deshielding effect of the conjugated system and the electron-withdrawing carbonyl group. brainly.com The aromatic protons of the two phenyl groups usually appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule. For the symmetric trans,trans isomer, the spectrum shows distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbonyl carbon signal is typically found significantly downfield.

| Carbon Atom | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| Carbonyl (C=O) | ~189 |

| Vinylic (α-carbon) | ~125 |

| Vinylic (β-carbon) | ~143 |

| Aromatic (quaternary) | ~135 |

| Aromatic (CH) | 128-131 |

Note: The assignments for aromatic carbons can vary slightly. Data adapted from reference oc-praktikum.de.

Vibrational Spectroscopy (FTIR, FT-Raman) in this compound Analysis

The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group. As mentioned in the conformational analysis, this band can appear as a multiplet, with different frequencies corresponding to different conformers. ias.ac.in Other significant peaks include those for the C=C stretching of the alkene and aromatic rings, and the C-H stretching and bending modes.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the phenyl rings. |

| C-H Stretch (Vinylic) | 3080-3010 | Stretching of C-H bonds on the double bonds. |

| C=O Stretch (Ketone) | 1676-1650 | Strong absorption from the conjugated carbonyl group. Frequency is sensitive to conformation. ias.ac.in |

| C=C Stretch (Vinylic) | 1650-1590 | Stretching of the carbon-carbon double bonds. |

| C=C Stretch (Aromatic) | 1600-1450 | Stretching vibrations within the aromatic rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light that promotes electrons to higher energy orbitals. The extended π-conjugated system of DBA gives rise to strong absorptions in the UV region.

The spectrum is typically characterized by an intense absorption band corresponding to a π → π* electronic transition. researchgate.netuzh.ch This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the enone and benzene (B151609) rings. researchgate.net For the trans,trans isomer, this highly allowed transition results in a strong absorption maximum (λmax) around 330 nm. researchgate.net A second, much weaker absorption, often appearing as a shoulder at a shorter wavelength, can be attributed to the n → π* transition of the carbonyl group's non-bonding electrons. uzh.ch The λmax values are sensitive to the specific geometric isomer, as noted in section 3.1.1.

| Electronic Transition | Typical λmax Range (nm) | Description |

| π → π | 330-350 (trans,trans) | High-intensity absorption due to the promotion of an electron in the extended conjugated system. researchgate.net |

| n → π | 270-300 | Low-intensity absorption involving the non-bonding electrons of the carbonyl oxygen. masterorganicchemistry.com |

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the mass spectrum of this compound (C₁₇H₁₄O), the molecular ion peak (M⁺) is typically observed at a mass-to-charge ratio (m/z) of 234, corresponding to its molecular weight. chegg.comnih.gov This peak is often the base peak, indicating the stability of the molecular ion. chegg.com An M+1 peak at m/z 235, resulting from the natural abundance of the carbon-13 isotope, is also observed. chegg.com

The fragmentation of this compound under electron impact ionization leads to a series of characteristic fragment ions, providing valuable structural information. The fragmentation process involves the cleavage of bonds, particularly those adjacent to the carbonyl group and within the conjugated system. Key fragmentation pathways for α,β-unsaturated ketones often involve cleavage of the bonds alpha to the carbonyl group and rearrangements. libretexts.orglibretexts.org

Commonly observed fragment ions in the mass spectrum of this compound are detailed below. chegg.com The fragmentation pattern is characterized by the loss of stable neutral molecules and radicals.

| m/z Value | Proposed Fragment Ion Structure | Possible Neutral Loss |

| 234 | [C₁₇H₁₄O]⁺ | (Molecular Ion) |

| 233 | [C₁₇H₁₃O]⁺ | H• |

| 205 | [C₁₆H₁₃]⁺ | CHO• |

| 157 | [C₁₂H₁₃]⁺ | C₅H₁O• |

| 131 | [C₉H₇O]⁺ (Benzalacetone ion) | C₈H₇• (Styryl radical) |

| 103 | [C₈H₇]⁺ (Styryl ion) or [C₇H₅O]⁺ (Benzoyl ion) | C₉H₇O• or C₁₀H₉• |

| 77 | [C₆H₅]⁺ (Phenyl ion) | C₁₁H₉O• |

| 51 | [C₄H₃]⁺ | C₁₃H₁₁O• |

m/z 233: Loss of a hydrogen radical (H•) from the molecular ion.

m/z 205: Loss of a formyl radical (CHO•).

m/z 157: This fragment can arise from various cleavages within the pentadienone chain.

m/z 131: A significant peak corresponding to the benzalacetone cation, formed by cleavage of a carbon-carbon single bond.

m/z 103: This peak can be attributed to either the benzoyl cation ([C₆H₅CO]⁺) or the styryl cation ([C₆H₅CH=CH]⁺).

m/z 77: A very common fragment in aromatic compounds, representing the phenyl cation ([C₆H₅]⁺).

m/z 51: A characteristic fragment resulting from the decomposition of the phenyl ring.

X-ray Crystallography Studies of this compound and its Coordination Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. libretexts.org Single-crystal X-ray diffraction has been instrumental in elucidating the precise solid-state structure of this compound and its various coordination complexes.

For this compound itself, crystallographic studies confirm the most stable isomer is the trans,trans form. This analysis provides exact bond lengths, bond angles, and torsion angles, revealing that the molecule adopts an s-trans conformation about the single bonds adjacent to the central carbonyl group in the solid state. This conformation minimizes steric hindrance between the phenyl groups.

This compound is widely utilized as a labile ligand in organometallic chemistry, particularly in palladium chemistry. chemeurope.comwikipedia.orgt3db.ca Its complexes, such as the well-known tris(this compound)dipalladium(0) (B46781) (Pd₂(dba)₃), serve as important catalysts and precursors. wikipedia.orgchemicalbook.com X-ray crystallography is crucial for characterizing the structure of these complexes, revealing how the dba ligand coordinates to the metal center.

In these complexes, the dba ligand typically coordinates to the metal through the π-systems of its carbon-carbon double bonds. The lability of the dba ligand, meaning it is easily displaced, is a key feature of its utility in catalysis. chemeurope.com

The structural data obtained from X-ray crystallography of dba coordination complexes provide insight into:

The coordination geometry of the metal center.

The mode of binding of the dba ligand (e.g., η²-coordination of the double bonds).

The conformational changes in the dba ligand upon coordination.

The precise bond distances and angles between the metal and the ligand atoms.

Below is a representative table summarizing typical crystallographic data that can be obtained for this compound.

| Parameter | trans,trans-Dibenzylideneacetone |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 24.5 |

| b (Å) | 6.0 |

| c (Å) | 8.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: The crystallographic data presented are illustrative and based on typical findings for this compound. Precise values are found in dedicated crystallographic databases.

Coordination Chemistry and Organometallic Applications of Dibenzylideneacetone

Dibenzylideneacetone (B150790) as a Labile Ligand in Transition Metal Complexes

In organometallic chemistry, dba is recognized as a labile ligand, meaning it can be easily displaced by other ligands. wikipedia.orgchemeurope.com This characteristic makes dba complexes useful starting materials for generating highly reactive, coordinatively unsaturated metal centers that can participate in various catalytic transformations. evitachem.com Dba typically coordinates to metal centers through its alkene functionalities. wikipedia.org

Palladium(0)-Dibenzylideneacetone Complexes (e.g., Pd₂(dba)₃, Pd(dba)₂)

Palladium(0) complexes featuring dba are among the most widely utilized organometallic compounds in synthesis. evitachem.comwikipedia.org Two prominent examples are tris(this compound)dipalladium(0) (B46781), Pd₂(dba)₃, and bis(this compound)palladium(0), Pd(dba)₂. wikipedia.orgamericanelements.com

Pd₂(dba)₃ is a dark-purple/brown solid that is soluble in organic solvents. wikipedia.org It is commonly used as a source of soluble palladium(0) in homogeneous catalysis. wikipedia.org The complex is synthesized from this compound and sodium tetrachloropalladate. wikipedia.org When recrystallized from chloroform (B151607), it often forms an adduct, Pd₂(dba)₃·CHCl₃. evitachem.comwikipedia.orgamericanelements.com In the structure of Pd₂(dba)₃, the palladium(0) centers are bound to the alkene portions of the dba ligands, with the dba units bridging the two palladium atoms. wikipedia.orgcapes.gov.br

Pd(dba)₂ is a purple powder. americanelements.com It is also an air-stable palladium(0) complex and serves as a reagent and homogeneous catalyst in various reactions, including the synthesis of allylic substituted cyclopentadienes and the alkylation of allyl acetates. fishersci.ficenmed.com Pd(dba)₂ can be prepared by reacting palladium(II) chloride with dba in methanol (B129727), where methanol acts as a reducing agent. scribd.com Recrystallization of Pd(dba)₂ from chloroform can lead to the formation of the Pd₂(dba)₃·CHCl₃ adduct. evitachem.comscribd.com

These palladium(0)-dba complexes are valuable catalyst precursors for numerous palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, Carroll rearrangement, Trost asymmetric allylic alkylation, and Buchwald-Hartwig amination. evitachem.comwikipedia.orgfishersci.fisigmaaldrich.com

Here is a table summarizing some key properties of these palladium-dba complexes:

| Compound Name | Formula | Molar Mass (g·mol⁻¹) | Appearance | Melting Point (°C) | PubChem CID |

| Tris(this compound)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.73 | Dark-purple/brown solid | 152-155 | 9811564 |

| Bis(this compound)palladium(0) | C₃₄H₂₈O₂Pd | 575.00 | Purple powder | N/A | 6505921 |

| Tris(this compound)dipalladium(0)-chloroform adduct | C₅₂H₄₃Cl₃O₃Pd₂ | 1035.1 | Very dark purple to black powder or crystals | 131-135 | 11029508 |

Platinum(0)-Dibenzylideneacetone Complexes

Similar to palladium, platinum(0) can also form complexes with this compound. Tris(this compound)diplatinum(0), Pt₂(dba)₃, is an example of such a complex. americanelements.com These platinum(0)-dba complexes are also utilized in organometallic chemistry, often serving as precursors to other platinum compounds. Research has been conducted on the structure and metal-olefin bonding in binuclear platinum complexes of this compound using NMR analysis. capes.gov.br These studies have revealed details about the conformation of the dba ligands and the coordination geometry around the platinum centers. capes.gov.br

Bis(this compound)platinum(0), Pt(dba)₂, is another known platinum(0)-dba complex. nih.gov

Coordination with Other Transition Metals (e.g., Group 6 and 8 Metal Carbonyls)

This compound can also coordinate with other transition metals, including those from Group 6 and Group 8, often in the presence of carbonyl ligands. Studies involving the reaction of methoxylated this compound (mdba) with Group 6 metal carbonyls like [M(CO)₆] (M = Cr, Mo, W) and Group 8 cluster complexes like [M₃(CO)₁₂] (M = Ru, Os) have shown the formation of various metal complexes under sunlight irradiation. ekb.eg

In complexes with Group 6 metal carbonyls, the methoxylated dba ligand can behave as a bidentate ligand, coordinating through the keto group and a carbon from the ethylene (B1197577) group after proton loss. ekb.eg With Group 8 metal carbonyls, the olefin bond can also participate in coordination, in addition to coordination through the keto group and a carbon of the ethylene group with proton loss. ekb.eg These studies highlight the diverse coordination modes that dba and its derivatives can exhibit depending on the metal center and reaction conditions. ekb.eg

Mechanistic Insights into Metal-Dibenzylideneacetone Interactions

Understanding the nature of the interaction between this compound and transition metals is crucial for comprehending the reactivity and catalytic applications of these complexes.

Ligand Lability and Displacement Reactions in this compound Complexes

A key characteristic of dba as a ligand is its lability. wikipedia.orgchemeurope.com This lability allows for the easy displacement of dba by other ligands, such as phosphines, which is fundamental to the catalytic cycles of many reactions mediated by dba complexes. wikipedia.orgchemeurope.comevitachem.com For instance, Pd₂(dba)₃ is widely used as a source of palladium(0) because the dba ligands are readily displaced, providing a convenient entry into palladium(0) chemistry. wikipedia.orgchemeurope.com

Studies have investigated the lability of the dba ligand in complexes like Pd(dba)₂ in the presence of other ligands, such as triphenylphosphine. nih.gov While often considered highly labile, research has indicated that the lability of dba can be less straightforward than initially assumed, and complete dissociation may require a significant excess of the displacing ligand. nih.gov The ease of displacement of dba is influenced by the nature of the metal center and the presence of other ligands in the coordination sphere.

η²-Coordination Modes of this compound (C=C and C=O)

This compound primarily coordinates to transition metals through its alkene (C=C) functionalities. wikipedia.org This is often described as η²-coordination, where the metal center interacts with the pi system of the carbon-carbon double bond. In complexes like Pd₂(dba)₃, the palladium(0) centers are bound to the alkene parts of the dba ligands. wikipedia.org

Impact of Electronic Properties of this compound Ligands on Metal Centers and Reactivity

The electronic properties of the this compound ligand can influence the electron density on the metal center and, consequently, affect the reactivity of the metal complex in catalysis. Studies have explored the impact of substituting the aryl rings of DBA with groups of varying electronic character. nih.govresearchgate.net

The specific type of dba ligand can also play a role in stabilizing the catalytic species, helping to prevent the aggregation of palladium and thus increasing catalyst longevity. nih.govresearchgate.net Therefore, a balance exists between the concentration of the active Pd(0) species (related to catalytic activity) and the stability and longevity of the catalyst. nih.govresearchgate.net While the electronic properties of dba ligands primarily influence the oxidative addition step, their impact on other steps within the catalytic cycle, such as transmetalation and reductive elimination, may be less significant. nih.gov

Role of this compound in Catalytic Systems

This compound, particularly in the form of its palladium(0) complexes like Pd₂(dba)₃ and Pd(dba)₂, is a widely utilized component in various catalytic systems, predominantly in palladium-catalyzed cross-coupling reactions. wikipedia.orgfishersci.co.ukfishersci.co.uksigmaaldrich.comscientificlabs.co.uk These complexes function as effective precatalysts, readily releasing the active palladium(0) species under reaction conditions to initiate catalytic cycles. wikipedia.org

Palladium-Catalyzed Carbon-Carbon Bond Formation Reactions

Palladium complexes, often derived from precatalysts like Pd₂(dba)₃ and Pd(dba)₂, are central to numerous carbon-carbon bond formation reactions. These reactions are crucial in organic synthesis for constructing complex molecular architectures. DBA-containing palladium complexes are frequently employed in various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. sigmaaldrich.comscientificlabs.co.uk

Suzuki-Miyaura Coupling Catalyzed by this compound Complexes

The Suzuki-Miyaura coupling is a powerful and widely used reaction for forming carbon-carbon bonds between an aryl or vinyl halide (or pseudohalide) and an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. fishersci.co.ukyonedalabs.comwikipedia.org Pd₂(dba)₃ and Pd(dba)₂ are common palladium sources used as precatalysts in Suzuki-Miyaura coupling reactions. fishersci.co.ukrsc.orgrsc.orglibretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation between the resulting Pd(II) complex and the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. yonedalabs.comwikipedia.orglibretexts.orgchemrxiv.org DBA complexes serve as convenient entry points into this cycle by providing the necessary Pd(0) species. wikipedia.orgfishersci.co.uk While Pd(PPh₃)₄ is also a common catalyst, DBA complexes are often considered more stable catalyst precursors. pitt.edupitt.edu Studies have shown that Pd₂(dba)₃ can be an effective catalyst even for challenging substrates like aryl chlorides when combined with appropriate ligands. researchgate.net

Data on the performance of different palladium precatalysts in Suzuki-Miyaura coupling highlights the utility of DBA complexes. For instance, in some Suzuki-Miyaura coupling reactions, conventional palladium catalysts like Pd(PPh₃)₄, Pd(dba)₂, and Pd(OAc)₂ were found to be less active compared to Pd₂(dba)₃ under specific conditions. rsc.org

Sonogashira Coupling Catalyzed by this compound Complexes

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide (or triflate) to form a new carbon-carbon bond, specifically a carbon-alkyne bond. mdpi.combeilstein-journals.org This reaction is often co-catalyzed by a copper(I) salt, although copper-free variants also exist. mdpi.combeilstein-journals.org

DBA-containing palladium complexes, such as Pd₂(dba)₃ and Pd(dba)₂, are employed as palladium sources in Sonogashira coupling reactions. sigmaaldrich.comscientificlabs.co.ukmdpi.combeilstein-journals.org Similar to other cross-coupling reactions, these complexes act as precatalysts, providing access to the active Pd(0) species required for the catalytic cycle. wikipedia.orgfishersci.co.uk

Research has compared the catalytic activity of different palladium precursors in Sonogashira coupling. For example, in one study, Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃ were all found to catalyze the Sonogashira reaction. beilstein-journals.orgbeilstein-journals.org While PdCl₂(PPh₃)₂ showed the best activity in terms of reaction rates under the investigated conditions, Pd₂(dba)₃ was also an effective catalyst. beilstein-journals.orgbeilstein-journals.org

Heck Reaction Catalyzed by this compound Complexes

The Heck reaction (also known as the Mizoroki-Heck reaction) is a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide (or pseudohalide) and an alkene. pitt.eduwikipedia.orgdiva-portal.org This reaction results in the formation of a substituted alkene. wikipedia.org

Palladium complexes derived from DBA, such as Pd₂(dba)₃ and Pd(dba)₂, are frequently used as precatalysts in Heck reactions. pitt.edusigmaaldrich.comscientificlabs.co.ukpitt.eduscientificlabs.iearkat-usa.org These precatalysts serve as sources of palladium(0), which is generally considered the active catalytic species in the traditional Heck mechanism involving a Pd(0)/Pd(II) cycle. pitt.eduwikipedia.orgdiva-portal.org The catalytic cycle involves oxidative addition of the organic halide to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, and β-hydride elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgdiva-portal.org

DBA complexes are often preferred as catalyst precursors due to their relative stability compared to other Pd(0) complexes like Pd(PPh₃)₄, although they should still be stored under inert conditions. pitt.edupitt.edu Pd(II) precatalysts like Pd(OAc)₂ are also used and are reduced in situ to Pd(0) by ligands or other components in the reaction mixture. pitt.edupitt.edu Pd₂(dba)₃, in combination with appropriate ligands, has been shown to be effective in promoting Heck reactions, including intramolecular variants and those involving challenging substrates like aryl chlorides. scientificlabs.ienih.gov

Buchwald-Hartwig Amination Catalyzed by this compound Complexes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. chemeurope.comjk-sci.comuwindsor.ca This reaction is a vital tool for the synthesis of aryl amines. chemeurope.comjk-sci.comresearchgate.netrsc.org

Pd₂(dba)₃ is a commonly used palladium precatalyst in Buchwald-Hartwig amination reactions. sigmaaldrich.comscientificlabs.iechemeurope.comresearchgate.netrsc.orgprinceton.edu Pd(dba)₂ is also employed. scientificlabs.co.ukrsc.org These complexes provide the Pd(0) species that enters the catalytic cycle. jk-sci.com The generally accepted mechanism for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the carbon-nitrogen bond and regenerate the Pd(0) catalyst. chemeurope.comjk-sci.comuwindsor.caresearchgate.net

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination, and DBA-containing palladium complexes are often used in conjunction with various phosphine (B1218219) ligands, including bulky and chelating phosphines. jk-sci.comuwindsor.ca While the electronic properties of substituted DBA ligands have been shown to impact other cross-coupling reactions, their effect on Buchwald-Hartwig amination processes appears to be minimal. nih.govresearchgate.net This might be due to a secondary Michael reaction of DBA with the amine and/or base, which effectively reduces its interference in the catalytic cycle. nih.govresearchgate.net

Palladium-Catalyzed Carbon-Hydrogen Bond Activation and Functionalization

Palladium-catalyzed carbon-hydrogen (C-H) bond activation and functionalization have emerged as powerful tools in organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, thus increasing atom economy and reducing the need for pre-functionalized starting materials nih.govcnr.it. DBA-ligated palladium complexes play a role in certain C-H functionalization reactions.

The general mechanism for ligand-directed C-H activation often involves the coordination of a directing group on the substrate to the metal center, followed by cleavage of the C-H bond and formation of a metal-carbon bond nih.govcnr.itscielo.br. This cyclometallation process leads to a cyclopalladated intermediate, which can then undergo further transformations, such as insertion of an unsaturated molecule or transmetallation with an organometallic reagent, followed by reductive elimination to form the new bond nih.govcnr.itsnnu.edu.cn.

While many palladium-catalyzed C-H functionalization reactions utilize Pd(II) species as the active catalyst, often in conjunction with directing ligands, Pd(0) complexes, including those containing DBA, can be involved in catalytic cycles, particularly in processes that involve a Pd(0)/Pd(II) or Pd(0)/Pd(IV) redox manifold nih.govsnnu.edu.cn. In some cases, Pd(0) species generated during the catalytic cycle are reoxidized to the active Pd(II) species by an external oxidant snnu.edu.cn.

Research has explored the use of substituted DBA ligands to modulate the electronic properties of palladium(0) complexes, affecting their activity and stability in cross-coupling reactions, which can involve C-H activation steps nih.gov. Increasing the electron density on the aryl moiety of the DBA ligand can destabilize the Pd(0)-η²-dba interaction, potentially increasing the concentration of the catalytically active LnM(0) species available for oxidative addition, the initial step in many catalytic cycles, including some C-H functionalization pathways nih.gov.

Enantioselective C-H activation, a key area in asymmetric synthesis, has also seen the application of palladium catalysis. While the earliest examples often employed ligands like mono-N-protected amino acids (MPAA) to induce asymmetry, the broader field of palladium-catalyzed C-H functionalization, which can potentially involve various palladium species, including those derived from DBA precatalysts, continues to be an active area of research snnu.edu.cnnih.govrsc.org.

Other Catalytic Applications Involving this compound (e.g., Hydrogenation, Carbonylation, Alkyne Trimerization)

DBA-ligated palladium complexes are versatile catalysts employed in a range of other important organic transformations beyond C-H activation.

Hydrogenation: Palladium catalysts, including those prepared using DBA as a ligand, are effective for catalytic hydrogenation reactions haihangchem.com. For instance, tris(this compound)dipalladium(0) has been investigated as a source of soluble palladium species for the semi-hydrogenation of alkynes to alkenes acs.org. The selective semi-hydrogenation of alkynes is crucial in industrial synthesis, for example, in the purification of ethylene acs.org. Studies have shown that under mild conditions, palladium nanoparticle catalysts can be highly active and selective for this transformation acs.org.

Carbonylation: Palladium-catalyzed carbonylation reactions, which involve the incorporation of a carbonyl group into an organic molecule, are significant synthetic methods. Pd(dba)₂ and Pd₂(dba)₃ have been utilized as catalyst precursors in various carbonylation processes acs.orgrsc.org. These reactions typically involve the coupling of an organic halide or pseudohalide with a nucleophile in the presence of carbon monoxide scielo.br. The mechanism often involves oxidative addition of the palladium(0) catalyst into the organic halide, followed by CO insertion and subsequent reaction with a nucleophile scielo.br. For example, Pd(dba)₂ has been used in alkoxycarbonylation reactions of aryl bromides acs.org. Pd₂(dba)₃, in combination with ligands like triphenylphosphine, has been employed in carbonylative annulation reactions bohrium.com.

Alkyne Trimerization: Alkyne trimerization is a [2+2+2] cycloaddition reaction where three alkyne units combine to form a benzene (B151609) ring, catalyzed by transition metals wikipedia.org. Palladium catalysts, including Pd₂(dba)₃, have been shown to catalyze alkyne trimerization and co-trimerization reactions chemistryviews.orgcore.ac.uk. For instance, Pd₂(dba)₃ has been used to catalyze the cyclotrimerization of strained alkyne cycloparaphenylenes to form pinwheel-like carbon nanostructures chemistryviews.org. It has also been reported in the co-trimerization of alkynes and arynes to yield substituted arenes core.ac.uk.

Table 1: Examples of Catalytic Applications of DBA-ligated Palladium Complexes

| Application | Palladium Precatalyst | Example Reaction | Reference |

| Hydrogenation | Pd₂(dba)₃ | Semi-hydrogenation of alkynes | acs.org |

| Carbonylation | Pd(dba)₂, Pd₂(dba)₃ | Alkoxycarbonylation of aryl bromides, Carbonylative annulation reactions | acs.orgrsc.orgbohrium.com |

| Alkyne Trimerization | Pd₂(dba)₃ | Cyclotrimerization of strained alkynes, Co-trimerization of alkynes and arynes | chemistryviews.orgcore.ac.uk |

Stabilization and Longevity of this compound-Based Catalysts

The stability and longevity of palladium catalysts are critical factors for their practical application, particularly in industrial processes. Catalyst deactivation can occur through various mechanisms, including aggregation of the active metal species (sintering), leaching of the metal from the support (in heterogeneous catalysis), fouling, and poisoning energy.govazom.com.

Preventing palladium agglomeration is a key aspect of maintaining catalyst longevity nih.gov. The specific type of DBA ligand has been observed to play a stabilizing role in catalytic cycles, helping to prevent the aggregation of palladium and thus increasing catalyst longevity nih.gov. A balance exists between achieving high catalytic activity and ensuring sufficient longevity, which can be modulated by the choice of DBA ligand nih.gov.

In heterogeneous catalysis, the support material and the method of immobilizing the palladium species are paramount for catalyst stability and longevity nih.gov. Strategies to improve the stability of heterogeneous catalysts include the use of robust support materials and techniques like atomic layer deposition (ALD) to create protective layers that inhibit metal sintering and leaching energy.govazom.comrsc.org. While DBA itself is a ligand typically associated with homogeneous catalysis, derivatives of DBA or palladium species initially formed from DBA precatalysts can potentially be immobilized on supports for heterogeneous applications.

Advanced Reaction Mechanisms and Kinetics of Dibenzylideneacetone

Other Significant Organic Reactions Involving Dibenzylideneacetone (B150790)

This compound, with its conjugated system of double bonds and a carbonyl group, participates in a variety of significant organic reactions beyond its synthesis and use as a ligand. Its structure makes it susceptible to nucleophilic attack at the β-carbons of its enone systems and capable of undergoing electrocyclic reactions under appropriate conditions.

Michael Addition Reactions of this compound

This compound can act as a Michael acceptor in conjugate addition reactions due to the presence of its α,β-unsaturated ketone functionalities. wikipedia.orglibretexts.orgmasterorganicchemistry.com The Michael reaction involves the addition of a nucleophilic Michael donor (such as an enolate, amine, or thiol) to the β-carbon of an electron-deficient alkene, like the enone system in DBA. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com This reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, with the negative charge being delocalized onto the carbonyl oxygen, forming a new enolate intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com Subsequent protonation of this enolate yields the final Michael adduct. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The mechanism typically involves the deprotonation of the Michael donor by a base to form a stabilized nucleophile (e.g., an enolate). wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com This nucleophile then performs a 1,4-conjugate addition to the α,β-unsaturated system of DBA. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction is often thermodynamically favorable because the newly formed C-C single bond is stronger than the C=C pi bond that is broken. libretexts.orgmasterorganicchemistry.com The regioselectivity of the Michael addition to α,β-unsaturated carbonyls is governed by the preference for nucleophilic attack at the soft electrophilic β-carbon rather than the hard electrophilic carbonyl carbon, consistent with the Hard-Soft Acid-Base (HSAB) principle. youtube.com

While general mechanisms for Michael addition are well-established, specific research findings detailing the kinetics and thermodynamics of Michael additions to this compound with various donors and catalysts would require more specific literature searches. However, the fundamental principles of Michael addition chemistry apply to DBA as a Michael acceptor.

Nazarov Cyclization and Related Transformations of this compound Precursors

The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of divinyl ketones to form 2-cyclopentenones. organicreactions.orgnii.ac.jpillinois.eduthieme.de this compound, being a divinyl ketone, can undergo this cyclization under appropriate acidic conditions. organicreactions.orgnii.ac.jpillinois.edu Historically, the treatment of this compound with concentrated sulfuric acid and acetic anhydride, followed by alkaline hydrolysis, was shown to yield a cyclic product, later identified as a ketol derived from the Nazarov cyclization. organicreactions.orgnii.ac.jpillinois.eduthieme.de

The accepted mechanism for the Nazarov cyclization involves the protonation or Lewis acid coordination of the divinyl ketone, generating a pentadienyl cation. illinois.eduthieme.de This cation then undergoes a 4π-electrocyclic ring closure, forming an oxyallyl cation intermediate. illinois.eduthieme.de Subsequent elimination of a proton yields the cyclopentenone product. illinois.edu

While this compound itself can undergo Nazarov cyclization, the reaction is also relevant to precursors that can form divinyl ketones in situ, which then cyclize. organicreactions.orgnii.ac.jp The scope of the Nazarov cyclization has been extended to a variety of precursors that generate divinyl ketone equivalents under reaction conditions. organicreactions.orgnii.ac.jp Research in this area often focuses on controlling the regioselectivity and stereoselectivity of the cyclization through the design of the precursor and the choice of catalyst. illinois.eduthieme.deresearchgate.net Substituents on the divinyl ketone can influence the stability of the pentadienyl and oxyallyl cation intermediates, thereby affecting the reaction pathway and product distribution. illinois.eduthieme.de

Studies involving this compound or its precursors in Nazarov-type cyclizations contribute to the understanding of pericyclic reactions and the synthesis of cyclopentenone frameworks, which are prevalent in many natural products and biologically active molecules. researchgate.net

Oxidation Reaction Kinetics of this compound

The oxidation of this compound has been investigated using various oxidizing agents. Kinetic studies provide insights into the reaction pathways, rate laws, and the influence of reaction parameters such as oxidant concentration, substrate concentration, acid concentration, and temperature.

One study investigated the kinetics of the oxidation of this compound by isonicotinium dichromate (INDC) in an aqueous acetic acid medium, catalyzed by 1,10-phenanthroline. jocpr.comresearchgate.netjocpr.com The reaction showed first-order dependence on the concentrations of both the oxidant (INDC) and the substrate (this compound). jocpr.comresearchgate.netjocpr.com Fractional order dependence was observed with respect to the concentration of H⁺ ions and 1,10-phenanthroline. jocpr.comresearchgate.netjocpr.com

The rate of this oxidation was found to decrease with an increase in the concentration of Al³⁺ ions, suggesting a three-electron transfer in the reaction. jocpr.com Conversely, the addition of NaClO₄ had a catalytic effect on the reaction rate. jocpr.com The study also examined the effect of substituents on substituted dibenzylideneacetones, although a poor correlation with Hammett and Brown plots was observed, potentially due to the nature of the substituents. jocpr.com

Thermodynamic activation parameters, such as enthalpy of activation (∆H#), free energy of activation (∆G#), and entropy of activation (∆S#), were calculated from kinetic measurements at different temperatures. jocpr.com The relatively high values for ∆H# and ∆G# indicated a highly solvated transition state, while negative values for ∆S# suggested that the transition state is more ordered compared to the reactants. jocpr.com The oxidation product was identified as the epoxide of this compound. jocpr.comresearchgate.net

Another study explored the cooxidation of this compound with oxalic acid using pyrazinium chlorochromate. researchgate.net This reaction exhibited first-order kinetics with respect to the oxidant and catalyst, and fractional order with respect to the substrate and H⁺ ions. researchgate.net The reaction rate decreased with decreasing dielectric constant of the medium and was retarded by the addition of manganous sulfate, indicating a two-electron transfer mechanism and the absence of a free radical mechanism. researchgate.net The product of this cooxidation was also found to be chalcone (B49325) epoxide. researchgate.net

These kinetic studies are crucial for understanding the mechanisms of oxidation of α,β-unsaturated ketones like this compound and for optimizing reaction conditions for selective transformations.

Data from the oxidation kinetics study using isonicotinium dichromate jocpr.com:

| Parameter | Order of Dependence |

| [INDC] (Oxidant) | First order |

| [this compound] | First order |

| [H⁺] | Fractional order |

| [1,10-phenanthroline] | Fractional order |

Effect of Additives on Reaction Rate (Oxidation by INDC) jocpr.com:

| Additive | Effect on Rate |

| Al³⁺ | Decreases |

| NaClO₄ | Increases |

| Mn²⁺ | Retards researchgate.net |

| Acrylonitrile | No significant effect researchgate.net |

Activation Parameters (Oxidation by INDC) jocpr.com:

| Parameter | Value (Example from study) | Interpretation |

| ∆H# (kJ/mol) | Relatively high | Highly solvated transition state |

| ∆G# (kJ/mol) | Relatively high | Highly solvated transition state |

| ∆S# (J/mol·K) | Negative | More ordered transition state |

Theoretical and Computational Studies on Dibenzylideneacetone

Density Functional Theory (DFT) Calculations for Dibenzylideneacetone (B150790)

DFT is a widely used computational quantum mechanical method for studying the electronic structure of molecules. wikipedia.orgaip.org It allows for the calculation of various molecular properties, including electronic structure, optimized geometries, energetic parameters, and spectroscopic properties. wikipedia.orgcp2k.org

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) of this compound

DFT calculations are employed to investigate the electronic structure of DBA, including the characteristics of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability of a molecule. malayajournal.orgossila.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important parameter that provides insights into the molecule's chemical reactivity and kinetic stability. malayajournal.orgossila.com Studies on DBA and its analogues have utilized DFT to analyze the spatial distribution and energy levels of these orbitals, which are crucial for understanding electronic transitions and reactivity. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, the inspection of active FMOs has been used to understand the photoinstability trends of DBA derivatives. nih.gov

Geometrical Optimization and Energetic Parameters of this compound

Geometrical optimization using DFT aims to determine the most stable molecular structure by finding the minimum on the potential energy surface. cp2k.org This involves calculating bond lengths, angles, and dihedral angles. rsc.org DFT calculations have been used to optimize the molecular geometry of DBA and its derivatives, often identifying the trans-trans conformer as the most stable. nih.govrsc.org Energetic parameters, such as total energy and relative energies of different conformers, are also obtained from these calculations. gaussian.com The absence of imaginary vibrational frequencies in the optimized geometry confirms that it corresponds to a minimum energy structure. rsc.org

Prediction of Spectroscopic Properties (UV-Vis, NMR, IR) for this compound

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: DFT and TD-DFT methods are used to predict the UV-Vis absorption spectra of DBA and its derivatives. nih.govrsc.orgresearchgate.netmdpi.com These calculations can determine the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of electronic transitions (e.g., π-π* transitions). rsc.orgresearchgate.net The effect of solvent polarity on UV-Vis spectra can also be investigated using continuum solvent models within the DFT framework. nih.govrsc.org

NMR Spectroscopy: DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netharvard.edumdpi.comnih.gov These predicted shifts can aid in the assignment of experimental NMR signals and in structural elucidation. nih.govmdpi.comnih.gov

IR Spectroscopy: DFT calculations can simulate the infrared (IR) spectra by calculating vibrational frequencies and intensities. nih.govrsc.orgmdpi.comcore.ac.uknih.gov These theoretical spectra help in assigning experimental IR bands to specific molecular vibrations, such as C=O stretching and C-H stretching modes. rsc.orgresearchgate.netmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States of this compound

TD-DFT is an extension of DFT used to study the excited states of molecules and predict their response to time-dependent perturbations, such as light absorption. aip.orgrsc.org It is commonly used to calculate vertical excitation energies and oscillator strengths, which are directly related to the UV-Vis absorption spectrum. rsc.orgresearchgate.netmdpi.com TD-DFT calculations on DBA and its derivatives have been performed to understand the nature of electronic transitions and to predict their UV-Vis spectra in different solvents. nih.govrsc.orgresearchgate.net These studies provide insights into the excited-state properties and the influence of molecular structure and environment on electronic transitions. rsc.orgmdpi.com

Mechanistic Computational Studies of this compound Reactions

Computational methods are valuable tools for investigating the mechanisms of chemical reactions involving DBA. These studies can explore reaction pathways, transition states, and the energetics of different steps in a catalytic cycle.

Catalytic Cycle Simulations Involving this compound

DBA is known to form complexes with transition metals, particularly palladium, and these complexes are widely used as catalysts or precatalysts in various organic transformations, such as cross-coupling reactions. acs.orgnih.govinorgchemres.org Computational studies, often using DFT, have been employed to investigate the catalytic cycles involving palladium-DBA complexes. acs.orgnih.gov These simulations can provide insights into the activation of the catalyst, the coordination of reactants, the transition states of key steps (e.g., oxidative addition, reductive elimination), and the regeneration of the active catalytic species. acs.orgnih.gov By calculating the energy profiles of different pathways, computational studies help in understanding the factors that influence catalytic activity and selectivity. acs.orgnih.gov

Reaction Pathway Analysis and Transition State Characterization for this compound Transformations

Computational studies, particularly those utilizing DFT, are valuable for analyzing reaction pathways and characterizing the transition states involved in the transformations of this compound. While direct studies focusing solely on the reaction pathways of DBA itself were not extensively detailed in the search results, the principles and methods applied to similar organic transformations and catalytic cycles involving DBA as a ligand are relevant.

Reaction pathway analysis typically involves calculating the potential energy surface of a reaction, identifying intermediates and transition states. savemyexams.com A transition state is a high-energy, unstable configuration along the reaction coordinate, representing the point of maximum energy between reactants and products. savemyexams.com Characterizing a transition state involves determining its geometry and energy, which provides crucial information about the reaction mechanism and activation energy. savemyexams.com

Studies on metal-catalyzed reactions where this compound acts as a ligand, such as palladium-catalyzed transformations, often involve detailed mechanistic investigations using computational methods. bham.ac.uknih.gov These studies aim to understand how the catalyst, including the DBA ligand, interacts with reactants and facilitates the transformation through a series of steps and transition states. For instance, DFT analysis has been used to investigate olefin migratory insertion into a Pt-B bond in platinum-catalyzed diboration reactions involving Pt(dba)₃, revealing transition state geometries and reaction pathways. nih.gov While these studies focus on the catalytic cycle where DBA is a spectator ligand, the computational techniques employed for transition state characterization are directly applicable to studying transformations of the DBA molecule itself.

Molecular Dynamics and Monte Carlo Simulations for this compound Systems

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to study the behavior of molecular systems, including this compound, over time or to sample different configurations. acs.orgdiva-portal.org

MD simulations track the time evolution of a system by solving Newton's equations of motion for each atom, providing insights into dynamic properties, conformational changes, and interactions with the environment, such as solvents. acs.org MC simulations, on the other hand, use random sampling to explore the potential energy surface of a system and are often used to calculate equilibrium properties. diva-portal.orgnih.gov Different MC methods exist, including Metropolis Monte Carlo, which is used to generate a sequence of configurations based on a probability distribution. mdpi.comdiva-portal.org

Studies have employed MD and MC simulations to investigate the interactions of organic molecules, including chalcone (B49325) derivatives structurally related to DBA, with surfaces (e.g., in corrosion inhibition studies) or within different environments. researchgate.netdntb.gov.uadntb.gov.uadntb.gov.ua These simulations can provide detailed insights into adsorption behavior, molecular arrangement, and the influence of intermolecular forces. For example, MC simulations, combined with DFT, have been used to study the adsorption behavior of a this compound-based inhibitor on an iron surface, showing good agreement between theoretical predictions and experimental observations. researchgate.net MD simulations have also been applied to study systems involving this compound derivatives in the context of understanding molecular interactions and dynamics. dntb.gov.uadntb.gov.ua

While specific detailed data tables from MD or MC simulations solely focused on bulk or solvated DBA were not prominently featured in the search results, these techniques are generally applied to understand:

Solvation structures: How solvent molecules arrange around DBA.

Conformational flexibility: The various shapes DBA can adopt and the energy barriers between them.

Intermolecular interactions: Forces between DBA molecules or between DBA and other species in a mixture.

Adsorption phenomena: How DBA interacts with surfaces.

Solvatochromism and Solvent-Molecule Interactions of this compound

Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound changes with the polarity of the solvent. scispace.comnih.govniscpr.res.in This effect arises from the differential solvation of the ground and excited states of the molecule. scispace.comniscpr.res.in this compound and its derivatives, possessing a conjugated π-system and a carbonyl group, are known to exhibit solvatochromic behavior due to intramolecular charge transfer (ICT) transitions. researchgate.netresearchgate.net

The extent and nature of solvatochromism (positive or negative) depend on the difference in dipole moments between the ground and excited states and how effectively the solvent can stabilize these states through non-specific (e.g., dipole-dipole, induced dipole) and specific (e.g., hydrogen bonding) interactions. scispace.comniscpr.res.inresearchgate.net

Studies on this compound derivatives have investigated their absorption and fluorescence spectra in various solvents to understand solvent-molecule interactions. lookchem.comresearchgate.net Linear Solvation Energy Relationships (LSERs) are often employed to quantify the contributions of different solvent properties, such as dipolarity, hydrogen bond donor (HBD) acidity, and hydrogen bond acceptor (HBA) basicity, to the observed solvatochromic shifts. lookchem.comacs.org

Research indicates that for molecules with significant ICT character, increasing solvent polarity can lead to a red-shift (bathochromic shift) in the absorption spectrum if the excited state is more polar than the ground state (positive solvatochromism). scispace.comniscpr.res.inresearchgate.net Conversely, a blue-shift (hypsochromic shift) can occur if the ground state is more polar or preferentially stabilized. scispace.com

Computational methods, such as DFT and TD-DFT combined with continuum solvation models (like PCM or CPCM), are frequently used to calculate ground and excited state dipole moments and predict solvatochromic shifts, complementing experimental observations. lookchem.comacs.orgresearchgate.net These theoretical approaches help to elucidate the nature of the electronic transitions and the role of solvent-induced polarization. niscpr.res.inresearchgate.net

Experimental data on the solvatochromic behavior of this compound and its derivatives often involve measuring the absorption maximum (λmax) in a range of solvents with varying polarities. The shifts in λmax provide experimental evidence of solvent-molecule interactions.

Structure-Property Relationships of this compound Derivatives (excluding biological properties)

The structure-property relationships of this compound derivatives are of significant interest due to their tunable electronic and optical properties, arising from the extended π-conjugation system. mdpi.comresearchgate.netoptica.orgresearchgate.net Modifications to the basic DBA structure, particularly the introduction of substituents on the aromatic rings, can significantly influence these properties. worldscientific.comresearchgate.netnih.gov

Key properties studied in relation to the structure of DBA derivatives include:

Linear Optical Properties: Absorption and emission wavelengths and intensities. researchgate.netnih.gov The conjugated system in DBA leads to strong absorption in the UV-Vis region, often associated with π-π* electronic transitions. researchgate.net The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing substituents. lookchem.comresearchgate.net

Nonlinear Optical (NLO) Properties: Properties such as first and second hyperpolarizability (β and γ), and two-photon absorption (TPA) cross-section. mdpi.comacs.orgworldscientific.comoptica.orgresearchgate.net DBA derivatives have been explored for their potential in photonic applications due to their promising NLO responses. mdpi.comoptica.orgresearchgate.net Studies have shown that extending molecular conjugation can lead to an increase in hyperpolarizability. acs.org The nature and position of substituents on the aromatic rings (e.g., electron-donating or electron-withdrawing groups) can be used to tailor the NLO properties. worldscientific.comresearchgate.net

Electrochemical Properties: Oxidation and reduction potentials. nih.gov These properties are related to the energies of the frontier molecular orbitals (HOMO and LUMO) and can be influenced by substituents. nih.gov A correlation has been observed between the difference in oxidation and reduction potentials and the energy of the long-wavelength absorption maximum in some dibenzylidene derivatives. nih.gov

Computational methods, particularly DFT and TD-DFT, are widely used to investigate these structure-property relationships by calculating electronic structure, molecular orbitals, transition energies, and hyperpolarizabilities. mdpi.comacs.orgworldscientific.comnih.gov These calculations help to establish correlations between molecular structure (e.g., substituent effects, planarity, conjugation length) and the observed properties, guiding the design of new DBA derivatives with desired characteristics. acs.orgworldscientific.com

Data tables in this area often present experimental values for properties like absorption maxima, redox potentials, and NLO coefficients for a series of DBA derivatives with varying substituents, alongside computationally derived parameters such as HOMO-LUMO gaps, transition energies, and hyperpolarizabilities.

| Compound Structure (Example) | Solvent | Absorption λmax (nm) | Oxidation Potential (V) | Reduction Potential (V) | First Hyperpolarizability (β) (a.u.) |

| This compound | Ethanol (B145695) | ~330 lookchem.com | - | - | - |

| Substituted DBA Derivative 1 | [Solvent] | [Value] | [Value] | [Value] | [Value] |

| Substituted DBA Derivative 2 | [Solvent] | [Value] | [Value] | [Value] | [Value] |

The position and electronic nature of substituents on the phenyl rings of DBA derivatives have a notable impact. For instance, studies on dibenzylidenecyclohexanone derivatives (structurally related to DBA) showed that the nature, position, and number of substituents on the benzene (B151609) rings influenced their oxidation and reduction potentials. nih.gov Similarly, in studies of NLO properties, substituting electron-donating or electron-withdrawing groups at para and meta positions of the aromatic ring in DBA derivatives has been shown to enhance second harmonic generation and two-photon absorption. researchgate.netresearchgate.net

The relationship between molecular structure and properties in DBA derivatives is complex and often involves a interplay between electronic effects (inductive and resonance) and steric factors. Computational studies are crucial for dissecting these effects and providing a theoretical basis for the observed structure-property relationships.

Materials Science Applications of Dibenzylideneacetone Derivatives

Nonlinear Optical (NLO) Properties and Materials Based on Dibenzylideneacetone (B150790)

This compound derivatives have demonstrated promising second- and third-order nonlinear optical properties, making them potential candidates for various photonic applications such as optical frequency converters, optical switching, and optical limiting. mdpi.comosti.gov The ease of tailoring the molecular structures of organic materials like DBA derivatives offers an advantage over inorganic counterparts for optimizing NLO properties. mdpi.com

Second-Order Nonlinear Optical Response (Hyperpolarizability) of this compound Derivatives